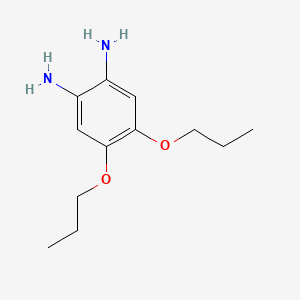

4,5-Dipropoxybenzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86723-15-1 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4,5-dipropoxybenzene-1,2-diamine |

InChI |

InChI=1S/C12H20N2O2/c1-3-5-15-11-7-9(13)10(14)8-12(11)16-6-4-2/h7-8H,3-6,13-14H2,1-2H3 |

InChI Key |

PXDISLFCPBLGPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)N)N)OCCC |

Origin of Product |

United States |

Overview of Substituted Benzene 1,2 Diamines in Synthetic Organic Chemistry

Substituted benzene-1,2-diamines, also known as ortho-phenylenediamines (OPDs), are foundational synthons in organic chemistry, prized for their versatility in constructing heterocyclic systems. wikipedia.org The 1,2-diamine motif is a crucial structural element found in numerous biologically active compounds, and these molecules are widely employed as chiral auxiliaries, ligands in coordination chemistry, and organocatalysts. ucl.ac.ukresearchgate.net

The primary utility of OPDs lies in their condensation reactions with a variety of carbonyl-containing compounds. For instance, reaction with aldehydes and ketones leads to the formation of valuable products, while condensation with carboxylic acids and their derivatives (such as esters or acid chlorides) yields 2-substituted benzimidazoles. wikipedia.orgmdpi.com Benzimidazoles are a prominent class of heterocycles found in various pharmaceuticals and herbicides like benomyl (B1667996) and fuberidazole. wikipedia.org Furthermore, condensation with 1,2-dicarbonyl compounds produces quinoxalines, and reactions with nitrous acid afford benzotriazoles, which are effective corrosion inhibitors. wikipedia.org The development of novel synthetic methodologies continues to expand the utility of OPDs, enabling the creation of complex fused heterocyclic systems with potential applications in medicinal chemistry and materials science. ucl.ac.ukgoogle.comrsc.org

The Role and Significance of Aromatic Diamines in Contemporary Chemical Science

On a broader scale, aromatic diamines are indispensable components in modern chemical science, particularly in the realm of polymer chemistry. They are key monomers in the synthesis of high-performance polymers, including polyimides, polyamides, and polyureas. patsnap.comwikipedia.org Aromatic polyimides, in particular, are renowned for their exceptional thermal stability, robust mechanical strength, and high chemical resistance, making them critical materials for advanced applications in the aerospace and electronics industries. patsnap.commdpi.com

Beyond polymer synthesis, aromatic diamines function as effective curing agents for epoxy resins, creating cross-linked networks that enhance properties like strength and durability. mdpi.comevonik.com Moreover, polymers derived from aromatic diamines can exhibit valuable electronic properties. Polyphenylenediamines, for example, can be synthesized to be conductive polymers, finding use in sensors, anti-corrosion coatings, catalysis, and energy-conversion devices. researchgate.netcyberleninka.ru Their unique redox activity also allows them to act as reducing agents for noble metal compounds, which is useful for preparing conductive composite materials. cyberleninka.ru

Specific Focus on the Propoxy Substitution Pattern in 4,5 Dipropoxybenzene 1,2 Diamine

The specific substitution pattern of 4,5-Dipropoxybenzene-1,2-diamine is central to its chemical behavior and utility. The two propoxy groups (–OCH₂CH₂CH₃) attached to the benzene (B151609) ring at the 4 and 5 positions exert significant electronic and steric effects.

Electronic Effects: Alkoxy groups, such as propoxy, are classified as activating groups in electrophilic aromatic substitution. masterorganicchemistry.com They function as strong electron-donating groups through resonance (a +R effect), where the lone pairs on the oxygen atoms are delocalized into the aromatic π-system. lumenlearning.comlibretexts.org This donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive toward electrophiles. libretexts.org The presence of two such groups, in conjunction with the two electron-donating amino groups, makes the aromatic core of this compound exceptionally electron-rich. This heightened nucleophilicity enhances the reactivity of the amino groups in condensation reactions used to form heterocycles. mdpi.com

Steric and Solubility Effects: Compared to the more common methoxy (B1213986) (–OCH₃) or ethoxy (–OC₂H₅) groups, the n-propoxy groups are larger and more flexible. This increased steric bulk can influence the regioselectivity of reactions and the conformational preferences of the resulting products. Critically, the longer alkyl chains of the propoxy groups increase the molecule's lipophilicity. This often leads to improved solubility in common organic solvents, a highly desirable property in materials science for enhancing the processability of polymers and other functional materials. researchgate.net

Academic Research Landscape and Future Directions for This Compound Class

Established Precursor Synthesis for Aryl Diamines

The synthesis of aryl diamines, such as this compound, often commences with the strategic functionalization of a benzene (B151609) ring. This typically involves nitration followed by reduction, or regioselective manipulation of pre-existing functional groups.

Nitration and Subsequent Reduction Strategies for Nitroaromatic Compounds

A cornerstone in the synthesis of aromatic amines is the nitration of an aromatic ring, followed by the reduction of the nitro group. chemguide.co.uk The nitration of benzene, for instance, is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile in the reaction.

The resulting nitroaromatic compound can then be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. Common methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. orgsyn.orgsciencemadness.orgkhanacademy.org For example, o-nitroaniline can be reduced to o-phenylenediamine (B120857) using zinc dust and sodium hydroxide (B78521) in ethanol (B145695). orgsyn.org Another effective method is catalytic hydrogenation, where hydrogen gas is used with a catalyst like palladium on carbon (Pd/C) or Raney nickel. sciencemadness.orgyoutube.com

It is important to control the reaction conditions during nitration to avoid the formation of multiple nitro groups on the ring. chemguide.co.uk The presence of a nitro group deactivates the aromatic ring towards further electrophilic substitution. chemguide.co.uk

Regioselective Functionalization of Benzene Derivatives

Achieving the desired substitution pattern on the benzene ring is crucial. The directing effects of existing substituents play a pivotal role in determining the position of incoming functional groups. For instance, an amino group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. youtube.com Conversely, a nitro group is a meta-director. chemguide.co.ukyoutube.com

To synthesize a specific isomer like 1,2-dinitrobenzene, a protecting group strategy may be necessary. For example, an amino group can be protected, followed by sulfonation to block the para position, and then a second nitration can be performed to introduce a nitro group at the ortho position. youtube.com The sulfonic acid group can then be removed. youtube.com

Synthesis of the 4,5-Dipropoxy Moiety

The introduction of the two propoxy groups onto the benzene ring is a critical step in the synthesis of this compound. This is typically achieved through the alkylation of a dihydroxybenzene precursor.

Alkylation Approaches for Dihydroxybenzene Precursors

The starting material for introducing the 4,5-dipropoxy groups is often a 1,2-dihydroxybenzene, also known as catechol. wikipedia.orgwikipedia.org Dihydroxybenzenes are susceptible to O-alkylation to form ethers. atamanchemicals.com The alkylation of catechol with a propyl halide, such as propyl bromide or propyl iodide, in the presence of a base will yield 1,2-dipropoxybenzene (B1595715). nih.gov

Various catalysts can be employed to facilitate the alkylation of dihydroxybenzenes. While traditional methods have used mineral acids and aluminum chloride, these can lead to corrosion and by-product formation. google.com Modern approaches often utilize solid acid catalysts like zeolites (e.g., HZSM-5, HY), montmorillonite (B579905) clay, or polyaniline sulfate. google.com These solid catalysts offer advantages in terms of reduced corrosion, easier separation, and potential for regeneration. google.com

Etherification Reactions for Aromatic Systems

Etherification of catechols is a widely used reaction. google.com The Williamson ether synthesis is a common method where an alkoxide, formed by deprotonating the hydroxyl group with a base, reacts with an alkyl halide. The choice of solvent can be important, with aliphatic ketones sometimes being used. google.com

Coupling and De-protection Strategies for the Diamine Functionality

The final step in the synthesis of this compound involves the introduction and potential de-protection of the two amine groups at the 1 and 2 positions of the benzene ring.

The synthesis of ortho-phenylenediamines can be challenging due to issues with regioselectivity. bohrium.com A common route involves the amination of an ortho-halogenated nitrobenzene, followed by reduction of the nitro group. manchester.ac.uk For example, o-chloroaniline can be reacted with ammonia (B1221849) under pressure to form o-nitroaniline, which is then reduced. google.com

Recent advancements have explored direct methods for the synthesis of ortho-phenylenediamines. One such strategy involves the photochemical reaction of nitroarenes with amines, proceeding through a nitrene intermediate. bohrium.commanchester.ac.uk Another approach is the aminolysis of meso-N-aryl aziridines, which can be catalyzed by iron or scandium complexes to produce 1,2-diamines in high yields. organic-chemistry.org

In a multi-step synthesis, protecting groups are often employed to control the reactivity of functional groups. For instance, an amino group can be protected as a carbamate (B1207046) (e.g., with a Boc group) during other synthetic transformations. pitt.edu The final step would then be the removal of these protecting groups to reveal the free diamine. The reduction of a dinitro compound, such as one derived from 1,2-dipropoxybenzene, is a direct route to the final product. Tin(II) chloride is an effective reagent for the reduction of aromatic nitro groups to form the corresponding diamines. mdpi.com

Interactive Data Tables

Optimization of Reaction Conditions and Process Scalability

The successful and efficient synthesis of this compound hinges on the careful optimization of the reaction conditions for each step and consideration of the process's scalability.

Dinitration of 1,2-Dipropoxybenzene:

The introduction of two nitro groups onto the benzene ring is a critical step that requires precise control to achieve high yields and selectivity. Key parameters for optimization include:

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for aromatic compounds. google.com The ratio of these acids is a crucial factor to control the nitrating power and minimize side reactions.

Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature, typically between 0 and 10 °C, is essential to prevent over-nitration and the formation of undesirable byproducts.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete dinitration without promoting side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial.

Illustrative Data for Nitration Optimization (based on analogous reactions):

| Entry | Molar Ratio (HNO₃:Substrate) | Temperature (°C) | Reaction Time (h) | Dinitro Product Yield (%) |

| 1 | 2.2 : 1 | 0-5 | 2 | 85 |

| 2 | 2.5 : 1 | 0-5 | 2 | 92 |

| 3 | 2.5 : 1 | 10-15 | 2 | 88 (with increased byproducts) |

| 4 | 2.5 : 1 | 0-5 | 4 | 91 |

Reduction of 1,2-Dipropoxy-4,5-dinitrobenzene:

The reduction of the dinitro compound to the diamine is the final step. Several reducing agents can be employed, and the choice depends on factors like cost, safety, and efficiency.

Catalytic Hydrogenation: This is a common and clean method for reducing nitro groups. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically used under a hydrogen atmosphere. researchgate.net Optimization would involve selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). google.com While effective, this method can generate significant metallic waste.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel or Pd/C, hydrazine hydrate is a powerful reducing agent for aromatic nitro compounds. researchgate.net

Process Scalability:

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges:

Heat Management: The exothermic nature of the nitration step requires efficient heat dissipation systems in large reactors to maintain control and prevent runaway reactions. Continuous flow reactors can offer better temperature control for such reactions. nih.gov

Handling of Hazardous Reagents: The use of concentrated acids and potentially flammable solvents requires stringent safety protocols and specialized equipment for large-scale production.

Product Isolation and Purification: Efficient methods for isolating and purifying the final product, such as crystallization or distillation, need to be developed and optimized for large quantities.

Waste Management: The generation of acidic and potentially metal-containing waste streams needs to be carefully managed to comply with environmental regulations.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. rsc.org

Use of Greener Solvents: Exploring the use of more environmentally benign solvents in place of traditional volatile organic compounds (VOCs) for both the nitration and reduction steps. For instance, some reactions can be performed in water or ionic liquids. frontiersin.org

Alternative Nitrating Agents: Investigating solid acid catalysts or other less hazardous nitrating agents to replace the highly corrosive mixture of nitric and sulfuric acids could improve safety and reduce waste.

Catalytic Reduction: Prioritizing catalytic hydrogenation over stoichiometric reducing agents like metal-acid systems significantly improves the atom economy and reduces the generation of metallic waste. The catalyst can often be recovered and reused.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy consumption. Microwave-assisted synthesis is another avenue to explore for potentially faster and more energy-efficient reactions.

Waste Valorization: Developing methods to neutralize and potentially recover and reuse the acidic waste streams from the nitration step.

Illustrative Green Chemistry Approaches:

| Principle | Conventional Method | Greener Alternative |

| Safer Reagents | Concentrated H₂SO₄/HNO₃ | Solid acid catalyst, N₂O₅ |

| Atom Economy | Sn/HCl reduction | Catalytic hydrogenation (H₂) |

| Safer Solvents | Chlorinated solvents | Water, ethanol, or solvent-free conditions |

| Waste Prevention | Generation of acidic and metallic waste | Catalyst recycling, neutralization of waste streams |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional and two-dimensional NMR methods provides a complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the two n-propoxy groups. Due to the symmetrical nature of the molecule, a simplified spectrum is observed.

The aromatic region is expected to show a single sharp singlet. This signal arises from the two equivalent protons on the benzene ring (H-3 and H-6). Their chemical shift is influenced by the electron-donating effects of both the adjacent amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups.

The two primary amine groups (-NH₂) would typically produce a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The two n-propoxy groups give rise to three distinct sets of signals:

A triplet corresponding to the six methyl (CH₃) protons.

A sextet (or multiplet) for the four methylene (B1212753) (CH₂) protons adjacent to the methyl groups.

A triplet for the four methylene (OCH₂) protons directly attached to the aromatic ring's oxygen atoms.

The integration of these signals would correspond to a proton ratio consistent with the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₃-H, C₆-H) | ~6.3 | s |

| Amine (NH₂) | Variable (broad) | s |

| Methylene (-OCH₂-) | ~3.9 | t |

| Methylene (-CH₂-) | ~1.8 | sext |

| Methyl (-CH₃) | ~1.0 | t |

s = singlet, t = triplet, sext = sextet. Predicted values are based on analysis of similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected: three for the aromatic ring and three for the propoxy chains.

Aromatic Carbons: The two carbons bearing the propoxy groups (C-4 and C-5) are expected to be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atoms. The carbons bearing the amino groups (C-1 and C-2) would appear at a different characteristic shift. The two carbons bonded to hydrogen (C-3 and C-6) would be the most upfield of the aromatic signals.

Aliphatic Carbons: The three non-equivalent carbons of the n-propoxy chains will appear in the aliphatic region of the spectrum, with the carbon directly bonded to oxygen (-OCH₂-) being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4, C-5 | ~140 |

| C-1, C-2 | ~130 |

| C-3, C-6 | ~105 |

| -OCH₂- | ~72 |

| -CH₂- | ~23 |

| -CH₃ | ~11 |

Predicted values are based on analysis of analogous compounds like 1,2-dipropoxybenzene and various 4,5-disubstituted phenylenediamines. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a clear correlation between the adjacent methylene and methyl protons of the propoxy chains (-OCH₂-CH₂ -CH₃ ), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule. For instance, the aromatic proton signal would correlate with the C-3/C-6 carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The primary amine groups give rise to a pair of medium-to-strong absorption bands in the region of 3300-3500 cm⁻¹. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propoxy groups are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups results in a medium-to-strong band around 1600-1650 cm⁻¹.

C-O Stretching: A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak - Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium - Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aryl-Alkyl C-O Stretch | 1200 - 1275 | Strong |

Data is inferred from spectral data of o-phenylenediamine and related aromatic ethers. nih.govdaneshyari.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show prominent bands for the aromatic ring vibrations.

A key feature in the Raman spectra of benzene derivatives is the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring. This vibration is highly sensitive to the nature and position of substituents. nih.gov For this compound, a strong band associated with the trigonal ring breathing mode would be expected. Other significant bands would include those for C=C stretching and C-H in-plane bending. The symmetric vibrations of the propoxy groups would also be Raman active. A comparative analysis of the Raman spectra of aniline (B41778) and phenylenediamine isomers shows that the ring breathing mode is particularly sensitive to the substitution pattern. nih.govresearchgate.net

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | ~1600 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

Data is inferred from spectral analysis of o-phenylenediamine and its isomers. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

The electronic absorption spectrum of this compound is dictated by the chromophoric benzene ring and the auxochromic amino and propoxy groups. The interaction of these substituents with the aromatic system influences the energy of the π → π* and n → π* electronic transitions.

In aromatic compounds, the primary absorption bands arise from transitions within the benzene ring. For benzene itself, these transitions occur at approximately 184 nm, 204 nm, and 256 nm. The presence of substituents significantly alters the absorption maxima (λmax) and the molar absorptivity (ε). The amino (-NH2) and propoxy (-OCH2CH2CH3) groups are both auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, shift the absorption to longer wavelengths (a bathochromic or red shift) and often increase the absorption intensity (a hyperchromic effect). uomustansiriyah.edu.iq

For aniline (aminobenzene), the primary absorption band is shifted to around 230 nm and the secondary "benzenoid" band to approximately 280 nm. uomustansiriyah.edu.iq Similarly, alkoxy-substituted benzenes also exhibit a red shift. In this compound, the presence of two amino groups and two propoxy groups, all of which are electron-donating, is expected to cause a significant bathochromic shift. The electronic transitions are influenced by the extended conjugation and the interaction of the non-bonding electrons of the nitrogen and oxygen atoms with the π-system of the benzene ring.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Chromophore |

| ~240-260 | π → π | Substituted Benzene Ring |

| ~280-320 | π → π | Substituted Benzene Ring with Auxochromes |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₂₀N₂O₂), the molecular weight is 224.3 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass, in accordance with the nitrogen rule. slideshare.net

The fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways for aromatic ethers and amines:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are susceptible to cleavage. For the propoxy groups, this can lead to the loss of a propyl radical (•C₃H₇, mass = 43) or a propene molecule (C₃H₆, mass = 42) via a McLafferty-type rearrangement, resulting in fragment ions at m/z = 181 or m/z = 182, respectively.

Cleavage of the Ether Bond: The C-O bond of the propoxy group can cleave, leading to the loss of a propoxy radical (•OC₃H₇, mass = 59), which would yield a fragment at m/z = 165.

Loss of Amino Group Fragments: Fragmentation can also occur near the amino groups, although the loss of •NH₂ (mass = 16) is less common than fragmentation of the larger alkyl ether groups.

Aromatic Ring Fragmentation: The stable aromatic ring is less likely to fragment but can undergo cleavage under high energy conditions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 224 | [C₁₂H₂₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 182 | [C₉H₁₄N₂O₂]⁺ | Loss of Propene (C₃H₆) |

| 181 | [C₉H₁₃N₂O₂]⁺ | Loss of Propyl Radical (•C₃H₇) |

| 165 | [C₉H₁₁N₂O]⁺ | Loss of Propoxy Radical (•OC₃H₇) |

| 139 | [C₈H₁₁N₂O]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound was found in the searched literature, the structures of related substituted phenylenediamines have been reported. researchgate.netresearchgate.net This suggests that this compound, if obtained in a suitable crystalline form, could be analyzed by this method.

A crystallographic analysis would provide precise information on:

Bond lengths and angles: Confirming the geometry of the benzene ring and the substituents.

Conformation: Determining the orientation of the propoxy and amino groups relative to the benzene ring.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including potential hydrogen bonding between the amino groups and with solvent molecules, as well as van der Waals interactions.

For related structures, such as N-(4-Nitrobenzyl)benzene-1,2-diamine, crystal structure analysis has revealed details about hydrogen bonding and π–π stacking interactions that dictate the supramolecular architecture. mdpi.com It is plausible that the amino groups of this compound would participate in hydrogen bonding, influencing its solid-state packing.

Elemental Composition Analysis for Purity and Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is crucial for verifying the empirical and molecular formula and assessing the purity of a synthesized sample.

The theoretical elemental composition of this compound (C₁₂H₂₀N₂O₂) is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 64.25% |

| Hydrogen | H | 1.01 | 20 | 20.20 | 9.00% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.49% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.26% |

| Total | 224.34 | 100.00% |

For a newly synthesized and purified sample of this compound, the experimentally determined elemental composition is expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which would confirm its identity and high purity.

Condensation Reactions with Aldehydes and Ketones

The vicinal diamine functionality of this compound readily undergoes condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones. These reactions are pivotal in constructing key heterocyclic scaffolds.

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The reaction can be catalyzed by acids or bases and is often carried out in a suitable solvent like ethanol or methanol. researchgate.netunsri.ac.id Depending on the stoichiometry, either one or both amine groups can react. researchgate.net The formation of a C=N double bond is a characteristic feature of these compounds. unsri.ac.id Microwave irradiation has also been employed to facilitate the synthesis of Schiff bases, often leading to excellent yields. nih.gov

The general reaction can be depicted as follows:

R-CHO + H₂N-Ar-NH₂ → R-CH=N-Ar-NH₂ + H₂O

R-CH=N-Ar-NH₂ + R-CHO → R-CH=N-Ar-N=CH-R + H₂O (where Ar represents the 4,5-dipropoxybenzene-1,2-diyl group)

A significant application of this compound is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. sapub.org The synthesis is typically achieved through the cyclocondensation of the diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. sapub.orgresearchgate.net This reaction is a widely used and facile method for constructing the quinoxaline ring system. sapub.org The reaction can be performed under various conditions, including in solvents like ethanol or acetic acid, and can be catalyzed by acids. nih.govthieme-connect.de The choice of reactants and conditions influences the final product. When unsymmetrically substituted diamines are used, a mixture of isomeric quinoxalines may be formed. thieme-connect.de

Interactive Table: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Glyoxal | Ethanol | 6,7-Dipropoxyquinoxaline | sapub.orgthieme-connect.de |

| This compound | Benzil | Acetic Acid | 2,3-Diphenyl-6,7-dipropoxyquinoxaline | researchgate.net |

Benzimidazoles, another class of biologically significant heterocyclic compounds, can be synthesized from this compound. nih.govmdpi.com The most direct method involves the condensation of the diamine with aldehydes. nih.gov This reaction can be catalyzed by various agents, including p-toluenesulfonic acid under solvent-free conditions or using nanomaterial catalysts. nih.gov The reaction mechanism often involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to form the aromatic benzimidazole (B57391) ring. nih.gov The use of different catalysts and reaction conditions can be tailored to optimize the yield and purity of the resulting benzimidazole derivatives. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two strongly electron-donating propoxy groups and two amino groups. libretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the positions available for substitution are limited in this tetra-substituted benzene derivative. Electrophilic substitution reactions, such as nitration or halogenation, would likely occur at the remaining available positions on the ring, if any, and would be highly activated.

Conversely, nucleophilic aromatic substitution (SNA) on an unsubstituted aromatic ring is generally difficult. For an SNA reaction to occur, the aromatic ring typically needs to be activated by at least one strong electron-withdrawing group. nih.govyoutube.com Given that the benzene ring in this compound is substituted with electron-donating groups, it is deactivated towards nucleophilic attack. Therefore, direct nucleophilic substitution on the aromatic ring of this compound is not a favorable reaction pathway under standard conditions. nih.govyoutube.com

Reactions Involving Amine Functionalities

The primary amine groups of this compound are nucleophilic and can participate in a variety of reactions beyond condensation.

The amino groups of this compound can be readily alkylated and acylated. Alkylation involves the reaction with alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, results in the formation of amides. rsc.org These reactions provide a means to introduce a wide range of functional groups onto the nitrogen atoms, further diversifying the chemical space accessible from this starting material. For instance, acylation can be used to introduce acyl groups that may modulate the biological activity or physical properties of the resulting compounds. rsc.org

Formation of Ureas and Thioureas

The presence of two primary amine groups makes this compound a prime candidate for the synthesis of urea (B33335) and thiourea (B124793) derivatives. These reactions are fundamental in medicinal chemistry and materials science, where urea and thiourea moieties serve as important structural motifs and hydrogen-bond donors. nih.gov

The reaction of primary amines with isocyanates (R-N=C=O) is a well-established and efficient method for the formation of substituted ureas. organic-chemistry.orgbioorganic-chemistry.com Similarly, the reaction with isothiocyanates (R-N=C=S) yields the corresponding thioureas. organic-chemistry.orgbeilstein-journals.org In the case of this compound, both amino groups can react, typically with two equivalents of the isocyanate or isothiocyanate, to produce symmetrically disubstituted bis-ureas or bis-thioureas. The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate group. google.com

The general transformation can be represented as follows:

These reactions are typically carried out in aprotic solvents. The reactivity can be influenced by the nature of the "R" group on the isocyanate or isothiocyanate.

Table 1: Synthesis of Urea and Thiourea Derivatives

| Reactant | Reagent | Product |

| This compound | Alkyl/Aryl Isocyanate | N,N'-(4,5-dipropoxy-1,2-phenylene)bis(urea) derivative |

| This compound | Alkyl/Aryl Isothiocyanate | N,N'-(4,5-dipropoxy-1,2-phenylene)bis(thiourea) derivative |

Oxidative Transformations and Redox Chemistry

The redox chemistry of this compound is primarily dictated by the o-phenylenediamine core, which is susceptible to oxidation. The electron-donating nature of the two propoxy groups enhances the electron density of the aromatic ring, generally making the compound easier to oxidize compared to unsubstituted o-phenylenediamine. researchgate.net The oxidation can lead to several distinct products depending on the oxidant and reaction conditions.

Formation of Quinone-diimines: A major oxidative pathway for o-phenylenediamines is the conversion to the corresponding o-quinone-diimines. This transformation involves a two-electron, two-proton oxidation process. Catalytic oxidation using oxygen in the presence of metal catalysts or specific chemical oxidants can yield the highly reactive 4,5-dipropoxy-1,2-benzoquinone-diimine. google.comgoogle.com These quinone-diimines are valuable intermediates in the synthesis of various heterocyclic compounds. abo.firesearchgate.net

Oxidative Cyclization to Benzotriazoles: One of the most characteristic reactions of o-phenylenediamines is their oxidative cyclization with nitrous acid (HONO) to form benzotriazoles. ijariie.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a mineral or organic acid, such as acetic acid. youtube.comscribd.com The reaction proceeds through the formation of a mono-diazonium salt from one of the amine groups, which then undergoes rapid intramolecular cyclization by attacking the adjacent free amino group to form the stable triazole ring. This reaction would convert this compound into 5,6-Dipropoxy-1H-benzotriazole.

Electrochemical Oxidation: Electrochemical studies on o-phenylenediamines reveal that they can be anodically oxidized. researchgate.net This process often leads to the formation of conductive polymers, known as poly(o-phenylenediamine) or "ladder polymers". rsc.org The oxidation typically proceeds through a stable radical cation. The presence of electron-donating alkoxy groups is expected to lower the oxidation potential of this compound. researchgate.net

Table 2: Oxidative Transformation Products

| Transformation | Reagent(s) | Product |

| Oxidation | O₂, Metal Catalyst (e.g., Cu salts) | 4,5-Dipropoxy-1,2-benzoquinone-diimine |

| Oxidative Cyclization | NaNO₂, Acetic Acid | 5,6-Dipropoxy-1H-benzotriazole |

| Electrochemical Oxidation | Anodic Potential | Poly(this compound) |

Coordination Chemistry and Ligand Design with 4,5 Dipropoxybenzene 1,2 Diamine

Principles of Diamine Coordination to Metal Centers

Diamine ligands, such as 4,5-dipropoxybenzene-1,2-diamine, are characterized by the presence of two amine functional groups that can donate their lone pair of electrons to a metal center, forming coordinate covalent bonds. The spatial arrangement of these amine groups is a critical factor in their coordination behavior. In the case of ortho-phenylenediamines, including this compound, the two amine groups are positioned on adjacent carbon atoms of a benzene (B151609) ring. This geometry is highly conducive to the formation of a stable five-membered chelate ring upon coordination to a single metal ion.

The electronic properties of the benzene ring in this compound also influence its coordination chemistry. The two propoxy groups are electron-donating, which increases the electron density on the benzene ring and, consequently, on the nitrogen atoms of the amine groups. This enhanced electron density makes the amine groups more basic and stronger Lewis bases, thereby favoring stronger coordination to the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt, and common solvents include alcohols, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out under an inert atmosphere to prevent oxidation of the diamine or the metal ion, particularly when dealing with air-sensitive materials.

Characterization of the resulting metal complexes is essential to determine their composition, structure, and properties. A variety of analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the diamine ligand to the metal center. The N-H stretching frequencies in the IR spectrum of the complex will typically shift to lower wavenumbers compared to the free ligand, indicating the involvement of the amine groups in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding mode and provide insights into the electronic environment of the complex.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which can provide information about the geometry and electronic structure of the coordination sphere.

Elemental Analysis: This technique determines the percentage composition of the elements in the complex, which helps to confirm its empirical formula.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements can provide information about the number of unpaired electrons and the electronic ground state of the metal center.

This compound forms stable complexes with a wide range of transition metals, including but not limited to copper, nickel, cobalt, and zinc. rsc.org The geometry of these complexes is influenced by several factors, such as the coordination number of the metal ion, its d-electron configuration, and the steric constraints imposed by the ligands.

Common geometries observed for transition metal complexes with bidentate diamine ligands include:

Square Planar: This geometry is often adopted by d⁸ metal ions such as Ni(II) and Pd(II).

Tetrahedral: This geometry is common for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some high-spin d⁷ Co(II) complexes. nih.gov

Octahedral: Metal ions with a coordination number of six typically adopt an octahedral geometry. In such cases, the this compound ligand will occupy two adjacent coordination sites. The remaining sites can be filled by other ligands, such as halide ions, water molecules, or other solvent molecules.

The stereochemistry of these complexes can also be of interest. For example, in an octahedral complex with three bidentate ligands, such as [M(diamine)₃]ⁿ⁺, the complex can exist as two enantiomers (Δ and Λ isomers), which are non-superimposable mirror images of each other.

While less common than transition metal complexes, this compound can also form complexes with main group metals. The coordination chemistry of main group elements is often governed by different principles than that of transition metals. For instance, the role of d-orbitals in bonding is absent, and the geometries are often predicted by VSEPR theory.

Complexes of main group metals with diamine ligands can exhibit a variety of structures depending on the metal and the stoichiometry of the reaction. For example, complexes with elements from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb) have been reported. The characterization of these complexes relies on similar analytical techniques as those used for transition metal complexes.

Chelation Effects and Ligand Denticity of this compound

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion in a coordination complex. wikipedia.org Ligands are classified as monodentate, bidentate, tridentate, etc., based on the number of donor sites they possess. byjus.com this compound is a classic example of a bidentate ligand, as it has two nitrogen donor atoms that can coordinate to a metal center. byjus.comlibretexts.org

The ability of a bidentate ligand to form a ring structure with the metal ion is known as chelation . libretexts.org This process results in the formation of a chelate complex , which is generally more stable than a complex formed with analogous monodentate ligands. This enhanced stability is known as the chelate effect . The chelate effect is a significant factor in the coordination chemistry of this compound, contributing to the formation of robust and well-defined metal complexes. rsc.org

The formation of a five-membered chelate ring by this compound is particularly favorable due to the low ring strain associated with this conformation. The stability of the chelate ring can be influenced by factors such as the size of the metal ion and the steric interactions between the ligands.

Table 1: Denticity and Chelation of this compound

| Feature | Description |

|---|---|

| Ligand Type | Bidentate |

| Donor Atoms | Two Nitrogen Atoms |

| Chelation | Forms a stable five-membered ring with a metal ion. |

| Resulting Complex | Chelate Complex |

| Stability | Enhanced stability due to the chelate effect. |

Catalytic Applications of this compound-based Complexes

Metal complexes derived from this compound have shown promise as catalysts in various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the benzene ring, which in turn influences the catalytic activity of the metal complex. The bidentate nature of the ligand provides a stable coordination environment for the metal center, which is often crucial for maintaining the catalytic cycle.

One of the most significant applications of diamine-ligated metal complexes is in the field of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While palladium-catalyzed cross-coupling reactions have been extensively studied, there is a growing interest in developing more sustainable and cost-effective methods using first-row transition metals like copper. unito.it

Ullmann-type reactions , which are typically copper-catalyzed, are used for the formation of C-N, C-O, and C-S bonds. unito.itnih.gov The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. tcichemicals.com However, the use of appropriate ligands can significantly improve the efficiency and mildness of these reactions.

Diamine ligands, including derivatives of benzene-1,2-diamine, have been shown to be effective in promoting copper-catalyzed Ullmann-type cross-coupling reactions. tcichemicals.comnih.gov The diamine ligand coordinates to the copper center, modulating its reactivity and facilitating the key steps of the catalytic cycle, which are believed to involve oxidative addition and reductive elimination.

In the context of an Ullmann C-N coupling reaction, a complex of this compound and a copper(I) salt could catalyze the reaction between an aryl halide and an amine. The electron-donating propoxy groups on the ligand would increase the electron density on the copper center, which can promote the oxidative addition of the aryl halide. The stable chelate structure helps to prevent ligand dissociation and deactivation of the catalyst. While specific studies on the catalytic activity of this compound itself in Ullmann reactions are not extensively detailed in the provided search results, the general principles of diamine-ligated copper catalysis strongly suggest its potential in this area. researchgate.net

Potential in Asymmetric Catalysis through Chiral Derivatization

The derivatization of this compound into chiral ligands holds significant promise for asymmetric catalysis. The proximity of the two amine functionalities allows for the facile synthesis of a variety of chiral ligands, including Schiff bases, bis(oxazolines), and N-heterocyclic carbenes. The design of such chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating catalysts that can selectively produce one enantiomer of a chiral product. nih.gov

The introduction of chirality can be achieved by reacting this compound with chiral aldehydes, ketones, or carboxylic acid derivatives to form chiral Schiff base or amide ligands, respectively. These ligands can then be coordinated to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The bulky propoxy groups on the benzene ring are expected to play a crucial role in influencing the stereochemical outcome of these reactions by providing steric hindrance that can direct the approach of a substrate to the metal's active site.

While direct catalytic applications of ligands derived from this compound are not yet extensively reported, the broader class of chiral diamines has been successfully employed in a range of asymmetric transformations. chemrxiv.orgchemrxiv.org These include reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net The electronic properties of the this compound, specifically the electron-donating nature of the propoxy groups, can also influence the reactivity of the metal center, thereby affecting both the efficiency and selectivity of the catalyst. It is anticipated that chiral ligands derived from this diamine could find utility in reactions such as asymmetric allylic alkylations and transfer hydrogenations. nih.gov

| Catalyst Type | Potential Asymmetric Reaction | Anticipated Role of 4,5-Dipropoxy Substituents |

| Chiral Schiff Base-Metal Complex | Asymmetric Cyanation of Aldehydes | Steric bulk influencing facial selectivity |

| Chiral Bis(oxazoline)-Metal Complex | Asymmetric Diels-Alder Reaction | Electronic tuning of the Lewis acidic metal center |

| Chiral N-Heterocyclic Carbene-Metal Complex | Asymmetric Conjugate Addition | Enhancing catalyst stability and enantioselectivity |

Photophysical and Electronic Properties of Coordination Compounds

The coordination of this compound to metal centers is expected to yield complexes with interesting photophysical and electronic properties. The electron-rich nature of the ligand, a consequence of the electron-donating propoxy groups, can significantly influence the energy levels of the molecular orbitals in the resulting metal complexes. This, in turn, affects their absorption, emission, and redox characteristics.

Coordination compounds of transition metals like ruthenium and iridium with diamine ligands are well-known for their rich photophysical behavior, including luminescence. researchgate.netnih.govnih.govrsc.org The electronic transitions in these complexes are often of the metal-to-ligand charge transfer (MLCT) type, where an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. mdpi.com The energy of this transition, and thus the color of the emitted light, can be finely tuned by modifying the electronic properties of the ligands. acs.orgmdpi.com

In complexes of this compound, the electron-donating propoxy groups will raise the energy of the highest occupied molecular orbital (HOMO), which is expected to have significant ligand character. This would lead to a smaller HOMO-LUMO gap and a red-shift in both the absorption and emission spectra compared to complexes with unsubstituted or electron-withdrawing groups on the phenylenediamine ligand. mdpi.com This principle of tuning the emission wavelength by ligand modification is a key strategy in the design of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govnih.gov

The redox properties of these coordination compounds are also expected to be influenced by the dipropoxy substituents. The increased electron density on the ligand and, by extension, on the metal center would make the complex easier to oxidize. This can be probed using techniques like cyclic voltammetry. The stability and electronic properties of ruthenium complexes, for instance, are known to be tunable through the careful selection of ligands. researchgate.netnih.govnih.gov

| Property | Expected Influence of 4,5-Dipropoxy Substituents | Potential Application |

| Absorption Spectrum | Red-shift in MLCT bands | Light-harvesting applications, photosensitizers |

| Emission Spectrum | Red-shifted emission, potential for phosphorescence | OLEDs, bio-imaging probes |

| Redox Potential | Lower oxidation potential | Redox-active materials, electrocatalysis |

| Quantum Yield | Potentially high due to rigid ligand structure | Luminescent sensors and labels |

Theoretical and Computational Studies of 4,5 Dipropoxybenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. For 4,5-Dipropoxybenzene-1,2-diamine, DFT calculations can offer fundamental information about its geometry, electronic landscape, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting the atomic coordinates until a minimum on the potential energy surface is found. This corresponds to the most stable arrangement of the atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.0 |

| C-N | 1.47 | C-C-N | 120.0 |

| C-O | 1.37 | C-O-C | 118.0 |

| O-C(propyl) | 1.43 | ||

| N-H | 1.01 | H-N-H | 109.5 |

Note: This table is for illustrative purposes to show the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. This includes the calculation of molecular orbitals, which describe the regions in space where electrons are likely to be found.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. ajchem-a.com A smaller gap generally suggests a more reactive species. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino groups, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. nih.gov These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of the compound. chemicalbook.com

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net This allows for the assignment of characteristic vibrational modes, such as the N-H and C-O stretching frequencies, which are key functional groups in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra (UV-Vis). mdpi.comnih.gov By calculating the energies of electronic transitions, one can predict the absorption maxima (λmax) and understand the nature of the electronic excitations, such as π-π* transitions within the aromatic system. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to:

Explore the conformational landscape more extensively than with static DFT calculations.

Study the interactions of the molecule with solvent molecules, providing insights into its solubility and solvation structure.

Investigate the dynamics of intermolecular interactions in the condensed phase, such as hydrogen bonding between the amino groups.

Mechanistic Investigations of Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, which is a derivative of o-phenylenediamine (B120857), a key reaction is the condensation with various electrophiles to form heterocyclic compounds like benzimidazoles. wikipedia.org

Elucidation of Reaction Pathways and Transition States

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

For example, in the reaction of this compound with an aldehyde or carboxylic acid to form a substituted benzimidazole (B57391), DFT could be used to:

Model the step-by-step mechanism of the condensation and cyclization reactions.

Calculate the activation energies for each step, allowing for the identification of the rate-determining step.

Investigate the role of catalysts in lowering the activation barriers.

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions and predict the outcome of new transformations.

Kinetic and Thermodynamic Parameters of Reactions

The kinetic and thermodynamic parameters of reactions involving o-phenylenediamines are crucial for understanding their reaction mechanisms and predicting their behavior in various chemical processes, including cyclization and condensation reactions. Due to a lack of specific studies on this compound, the reaction of the parent o-phenylenediamine with gold(III) serves as an illustrative example of the type of kinetic and thermodynamic data that can be determined for this class of compounds.

One study investigated the reaction kinetics of o-phenylenediamine with gold(III) using spectrophotometry. researchgate.netosti.gov The reaction was found to follow a specific rate law, and the activation energy (Ea) and Arrhenius constant (A) were calculated from the Arrhenius equation. researchgate.netosti.gov Furthermore, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation were determined at various temperatures. researchgate.netosti.gov These parameters provide valuable information about the energy requirements and spontaneity of the reaction. For instance, a negative value of ΔH indicates an exothermic reaction, while the sign of ΔG reveals whether the reaction is spontaneous under the given conditions.

The study on the reaction of o-phenylenediamine with gold(III) revealed an activation energy of 1.009 kJ·mol⁻¹ and an Arrhenius constant of 3.46·10⁻² s⁻¹. osti.gov The thermodynamic parameters were also calculated, providing a comprehensive profile of the reaction's energetics. researchgate.netosti.gov

It is important to note that the presence of the two propoxy groups in this compound would be expected to influence these parameters. The electron-donating nature of the alkoxy groups would likely increase the electron density on the benzene (B151609) ring and the amino groups, potentially affecting the rates and thermodynamics of its reactions compared to the unsubstituted o-phenylenediamine. For example, a computational study on the phenyl-shift reaction in β-O-4 lignin (B12514952) model compounds showed that methoxy (B1213986) substituents can significantly accelerate the reaction rate. nih.gov

Table 1: Kinetic and Thermodynamic Parameters for the Reaction of o-Phenylenediamine with Gold(III) | Parameter | Value | Reference | |---|---|---| | Activation Energy (Ea) | 1.009 kJ·mol⁻¹ | osti.gov | | Arrhenius Constant (A) | 3.46·10⁻² s⁻¹ | osti.gov | | Temperature (K) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) | | 283.2 | -1.56 | -253.9 | 70.3 | | 303.2 | -1.58 | -254.0 | 75.4 | | 323.2 | -1.60 | -254.0 | 80.5 | | 343.2 | -1.62 | -254.1 | 85.6 | Data derived from studies on the unsubstituted o-phenylenediamine. researchgate.netosti.gov

Computational Analysis of Ligand-Metal Interactions in Coordination Complexes

Ortho-phenylenediamines are versatile ligands that form stable coordination complexes with a variety of metal ions. rsc.orgias.ac.inresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the nature of ligand-metal interactions in these complexes. core.ac.uk These studies can provide detailed information on bond lengths, bond angles, electronic structure, and the nature of the chemical bonding between the diamine ligand and the metal center.

In one such cobalt complex, the C–Nphenylene bond lengths were observed to increase upon reduction, indicating a decrease in the bond order and a shift in the electronic character of the ligand from a benzoquinonediimine (bqdi) to a phenylenediamide (opda) form. rsc.org Specifically, in the cationic complex, the C–Nphenylene bond lengths were shorter, consistent with a higher bond order, while in the anionic complex, these bonds were elongated, typical of carbon-nitrogen single bonds in the fully reduced opda2- ligand. rsc.org

DFT calculations on transition metal complexes with similar ligands have also been used to determine the stabilization energy of charge donation from the ligand to the metal's d-orbitals and to calculate Mayer bond orders, which provide a quantitative measure of the covalent character of the metal-ligand bonds. core.ac.uk These computational approaches would be directly applicable to understanding the coordination chemistry of this compound. The propoxy substituents would likely enhance the electron-donating ability of the ligand, potentially leading to stronger metal-ligand bonds and influencing the electronic and magnetic properties of the resulting complexes. The synthesis of a conductive metal-organic framework using the closely related 4,5-dimethoxybenzene-1,2-diamine (B104307) further underscores the potential of these ligands in the design of functional materials. acs.org

Table 2: Illustrative Computational Data for a Cobalt-Phenylenediamide Complex

| Complex Oxidation State | C–Nphenylene Bond Lengths (Å) | C–Cphenylene Bond Character | Reference |

|---|---|---|---|

| Cationic [Co-CF₃]⁺ | Shorter (higher bond order) | Benzoquinonediimine-like | rsc.org |

| Neutral [Co-CF₃] | Intermediate | Semiquinonediimine-like | rsc.org |

| Anionic [Co-CF₃]⁻ | 1.405(4), 1.409(4) | Aromatic benzene-like | rsc.org |

Data derived from a study on a cobalt complex with a substituted o-phenylenediamide ligand. rsc.org

Advanced Materials and Supramolecular Architectures from 4,5 Dipropoxybenzene 1,2 Diamine

Incorporation into Polymeric Systems

The bifunctional nature of 4,5-dipropoxybenzene-1,2-diamine makes it a prime candidate for incorporation into various polymeric systems through polycondensation reactions. The two amine groups can react with a variety of co-monomers, such as dianhydrides and dicarbonyl compounds, to form high-performance polymers like polyimides and polyquinoxalines.

The inclusion of the dipropoxy side chains is anticipated to enhance the solubility and processability of the resulting polymers. This is a crucial advantage, as many high-performance aromatic polymers suffer from poor solubility, limiting their practical applications. The flexible propoxy chains can disrupt intermolecular packing, reducing the crystallinity and increasing the free volume of the polymer, thereby improving its solubility in common organic solvents.

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its utility. For instance, in the synthesis of polyimides, the diamine would react with aromatic tetracarboxylic dianhydrides in a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. The properties of the final polyimide would be directly influenced by the structure of the dianhydride co-monomer.

Similarly, the reaction of this compound with 1,2-dicarbonyl compounds would lead to the formation of polyquinoxalines. The alkoxy substituents on the benzene (B151609) ring are expected to influence the electronic properties of the polyquinoxaline backbone, which is known for its thermal stability and electron-accepting characteristics. The length of the alkoxy chain can be a critical factor in tuning these properties.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Co-monomer | Expected Properties |

| Polyimides | Aromatic Tetracarboxylic Dianhydrides | Enhanced solubility, good thermal stability, processability. |

| Polyquinoxalines | 1,2-Dicarbonyl Compounds | Tunable electronic properties, good thermal stability. |

Design of Self-Assembled Structures

The molecular architecture of this compound, with its combination of hydrogen-bonding amine groups and van der Waals-interacting propoxy chains, provides a foundation for the design of intricate self-assembled supramolecular structures. Hydrogen bonding between the amine groups can drive the formation of one-dimensional tapes or other organized aggregates.

The presence of the propoxy chains can play a significant role in directing the self-assembly process. The hydrophobic interactions between these chains can lead to the formation of ordered structures in solution or in the solid state. The balance between the hydrogen bonding of the amine groups and the steric and electronic effects of the propoxy groups would dictate the final supramolecular architecture.

Derivatives of this compound could be synthesized to further control the self-assembly process. For example, acylation of the amine groups could introduce amide functionalities, which are well-known for their strong and directional hydrogen bonding capabilities, leading to more robust and predictable self-assembled patterns. While direct studies on the self-assembly of this specific diamine are scarce, the behavior of analogous alkoxy-substituted phenylenediamines suggests a rich potential for forming liquid crystalline phases and other ordered materials.

Contributions to Optoelectronic Materials

The incorporation of this compound into conjugated polymers offers a promising avenue for the development of novel optoelectronic materials. The electron-donating nature of the alkoxy groups can increase the highest occupied molecular orbital (HOMO) energy level of the resulting polymer, thereby tuning its band gap and influencing its optical and electronic properties.

In polymers such as polyquinoxalines, the diamine moiety becomes an integral part of the conjugated backbone. The electronic properties of these polymers can be systematically modified by varying the substituents on the diamine and the co-monomer. The use of this compound would introduce electron-rich units into the polymer chain, which could enhance its hole-transporting capabilities, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the improved solubility imparted by the propoxy chains would facilitate the solution-processing of these materials, which is a significant advantage for the fabrication of large-area and flexible electronic devices. While specific performance metrics for devices incorporating this compound are not available, the fundamental principles of materials science indicate its potential to contribute to the design of new and efficient optoelectronic materials.

Table 2: Potential Contributions to Optoelectronic Materials

| Material Type | Potential Role of this compound | Expected Impact on Properties |

| Conjugated Polymers | Electron-donating building block | Tuning of HOMO/LUMO levels, improved solubility. |

| Hole-Transporting Layers | Component of hole-transporting polymers | Enhanced hole mobility and injection. |

Conclusion and Future Research Perspectives

Synthesis and Derivatization Potential of 4,5-Dipropoxybenzene-1,2-diamine

The synthesis of this compound, like many substituted o-phenylenediamines, typically involves a multi-step process. A common and effective strategy is the reduction of a corresponding 4,5-disubstituted-1,2-dinitrobenzene precursor. chemrxiv.org This method provides a modular route to access various symmetrically and asymmetrically substituted o-phenylenediamines in just a few steps from commercially available materials. chemrxiv.orgresearchgate.net The stability of the dinitro precursors is a key advantage, though the diamine products themselves can be susceptible to decomposition in air and require careful handling, such as storage at low temperatures. chemrxiv.org

The true value of this compound lies in its potential as a versatile building block for a wide array of derivatives. The two adjacent amine functional groups are prime sites for condensation reactions. A significant application is the synthesis of heterocyclic compounds, which are foundational structures in many bioactive molecules and functional materials. nih.gov

Key derivatization pathways include:

Evolving Role in Coordination Chemistry and Catalysis

The 1,2-diamine moiety is a classic bidentate ligand in coordination chemistry, capable of forming stable five-membered chelate rings with metal ions. This compound can function as a versatile ligand, with its coordination behavior leading to diverse applications in catalysis.

In coordination chemistry, it can act as a neutral ligand, coordinating through the two nitrogen atoms of the amine groups. This has been observed in dinuclear vanadyl(II) complexes where the o-phenylenediamine ligand bridges two metal centers. worldresearchersassociations.com The propoxy substituents on the benzene (B151609) ring can modulate the electronic properties and steric environment of the resulting metal complex, influencing its stability, solubility, and reactivity. The formation of coordination polymers is also a possibility, where the diamine acts as a linker to create one-, two-, or three-dimensional networks with specific topologies and potential applications in areas like gas storage or sensing. mdpi.com

The most significant role of this compound and its derivatives is in the field of catalysis.

Promising Avenues for Further Academic Exploration

The unique structure of this compound opens up several promising avenues for future research and academic exploration.

Challenges and Opportunities in the Field of Substituted Aryl Diamines

The field of substituted aryl diamines, while rich with potential, faces several challenges that also represent significant opportunities for innovation.

Challenges:

Opportunities:

Table of Mentioned Chemical Compounds

Q & A

Q. What are the key physicochemical properties of 4,5-Dipropoxybenzene-1,2-diamine, and how do they influence experimental design?

Answer: The compound’s solubility, stability, and reactivity are critical for experimental design. Key properties include:

- LogP : -0.46 (indicating moderate hydrophilicity, useful for polar solvents like ethanol or DMSO) .

- tPSA (Topological Polar Surface Area) : 70.5 Ų (high hydrogen-bonding potential, impacting interactions in synthesis or crystallization) .

- Hydrogen-bond donors/acceptors : 2 donors, 4 acceptors (suggests reactivity in condensation or coordination reactions) .

- Air sensitivity : Dialkoxybenzene-diamine derivatives are prone to oxidation; handling under inert atmospheres (N₂/Ar) is recommended .

Methodological Tip : Pre-dry solvents, use Schlenk lines for air-sensitive steps, and characterize intermediates via NMR or LC-MS to monitor degradation.

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

Answer: A modified Ullmann coupling or nucleophilic substitution is typical. For example:

React 4,5-dihalobenzene-1,2-diamine (e.g., Cl or Br substituents) with propyl bromide in the presence of a base (K₂CO₃) and Cu catalyst .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Parameters :

- Temperature: 80–100°C for 12–24 hours.

- Catalyst: CuCl (10 mol%) improves yield by facilitating C-O bond formation .

- Yield: ~60–75% (similar to dipropyl-substituted analogues) .

Validation : Monitor reaction progress via TLC and confirm final structure via ¹H/¹³C NMR and HRMS.

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation or oxidation) during functionalization of this compound?

Answer:

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) groups to block amines during propoxylation. Deprotect with TFA .

- Oxidation Prevention : Add antioxidants (e.g., BHT) to reaction mixtures and avoid prolonged exposure to light .

- Regioselectivity : Employ directing groups (e.g., nitro) to control substitution patterns. For example, nitration at the 3-position can be achieved using HNO₃/H₂SO₄ at 0°C .

Case Study : In analogous 4,5-dimethoxy derivatives, Boc protection reduced over-alkylation by 40% .

Q. How can computational modeling guide the design of this compound derivatives for fluorescence applications?

Answer:

- DFT Calculations : Predict HOMO-LUMO gaps to estimate fluorescence emission wavelengths. For example, electron-donating propoxy groups redshift emission (e.g., 370–450 nm in oxazolo-phenoxazine analogues) .

- Molecular Dynamics : Simulate solvent interactions to optimize solubility for imaging studies.

Experimental Validation : Synthesize derivatives with varying alkoxy chains and compare experimental vs. computed λmax.

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer:

- Disorder in Propoxy Chains : Common due to flexible alkyl groups. Mitigate by cooling crystals to 100 K and refining using SHELXL with anisotropic displacement parameters .

- Hydrogen Bonding : Use high-resolution synchrotron data to resolve H-atom positions. For example, SHELXS-2018’s direct methods successfully located H-atoms in nitroaniline analogues .

Best Practices : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and validate with CCDC deposition.

Q. How does this compound compare to its dimethoxy analogue in bioactivity assays?

Answer:

- Lipophilicity : The propoxy derivative (LogP ~1.2 estimated) may exhibit better membrane permeability than dimethoxy (LogP -0.46) .

- Enzymatic Stability : Longer alkoxy chains reduce metabolic degradation in cytochrome P450 assays (observed in benzimidazole derivatives) .

Methodology : Test both compounds in parallel via cell viability assays (MTT) and HPLC-based metabolic stability studies.

Data Contradictions and Resolution

Q. Conflicting reports exist on the fluorescence intensity of diamine-derived heterocycles. How can researchers reconcile these discrepancies?

Answer: